molecular formula C11H13BrO4 B13876365 Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate

Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B13876365
M. Wt: 289.12 g/mol
InChI Key: CMQSRYGUPBPAJU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate: is an organic compound with the molecular formula C11H13BrO4. It is a brominated ester derivative of 3,4-dimethoxyphenylacetic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(3,4-dimethoxyphenyl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Amino or thio derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential biological activity .

Biology and Medicine: The compound is studied for its potential pharmacological properties. Brominated aromatic compounds often exhibit interesting biological activities, including antimicrobial and anticancer properties .

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The ester group also plays a role in its reactivity, allowing for hydrolysis and other transformations .

Comparison with Similar Compounds

  • Methyl 2-bromo-2-(4-methoxyphenyl)acetate
  • Methyl 2-bromo-2-(3,4,5-trimethoxyphenyl)acetate
  • Methyl 2-bromo-2-(3,4-dimethoxyphenyl)propanoate

Uniqueness: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of compounds with potential biological activity .

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3

InChI Key

CMQSRYGUPBPAJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)Br)OC

Origin of Product

United States

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